1-(4-Chloro-3-iodophenyl)ethanone
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Overview
Description
1-(4-Chloro-3-iodophenyl)ethanone is an organic compound with the molecular formula C8H6ClIO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 4-chloroacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom into the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted phenyl ethanones can be formed.
Reduction Products: 1-(4-Chloro-3-iodophenyl)ethanol.
Oxidation Products: 1-(4-Chloro-3-iodophenyl)acetic acid.
Scientific Research Applications
1-(4-Chloro-3-iodophenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-iodophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-Iodophenyl)ethanone
- 1-(4-Chlorophenyl)ethanone
- 1-(3-Chloro-4-iodophenyl)ethanone
Comparison: 1-(4-Chloro-3-iodophenyl)ethanone is unique due to the presence of both chlorine and iodine substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity and interaction with other molecules, making it distinct from its mono-substituted counterparts .
Properties
Molecular Formula |
C8H6ClIO |
---|---|
Molecular Weight |
280.49 g/mol |
IUPAC Name |
1-(4-chloro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6ClIO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 |
InChI Key |
DRRQZCILBZTGGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)I |
Origin of Product |
United States |
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